molecular formula C9H10O2 B1254870 Chroman-6-ol CAS No. 5614-78-8

Chroman-6-ol

Cat. No. B1254870
Key on ui cas rn: 5614-78-8
M. Wt: 150.17 g/mol
InChI Key: GZCJJOLJSBCUNR-UHFFFAOYSA-N
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Patent
US09447006B2

Procedure details

2,6-dimethylquinone 111 is reduced with sodium dithionite to the hydroquinone 112, which is then reacted with 3,7,11,15-tetramethyl-3-hydroxy-1-hexadecene 113 and ZnCl2 to form the 6-chromanol 114. Conversion to the protected intermediate 115 is followed by bromination with Br2 and silver trifluoroacetate to form the bromide 116. Finally, 116 can be deprotected and oxidized with ceric ammonium nitrate (CAN) to yield 117.
[Compound]
Name
2,6-dimethylquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10].[CH3:17][C:18](O)(CCCC(C)CCCC(C)CCCC(C)C)[CH:19]=C>[Cl-].[Cl-].[Zn+2]>[O:10]1[C:9]2[C:16](=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=2)[CH2:19][CH2:18][CH2:17]1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
2,6-dimethylquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)(CCCC(CCCC(CCCC(C)C)C)C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCCC2=CC(=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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